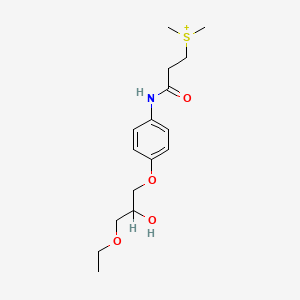

Suplatast

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

94055-75-1 |

|---|---|

Molekularformel |

C16H26NO4S+ |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium |

InChI |

InChI=1S/C16H25NO4S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3/h5-8,14,18H,4,9-12H2,1-3H3/p+1 |

InChI-Schlüssel |

DYZJXZOQQRXDLE-UHFFFAOYSA-O |

SMILES |

CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O |

Kanonische SMILES |

CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O |

Andere CAS-Nummern |

94055-75-1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Balancing Act: A Deep Dive into the Orchestration of Dendritic Cell Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the sentinels of the immune system, acting as the crucial bridge between innate and adaptive immunity.[1] Their primary role is to process and present antigens to T cells, thereby initiating and shaping the adaptive immune response.[2] The delicate balance between different DC subsets is paramount for maintaining immune homeostasis, where the immune system must respond to pathogens while remaining tolerant to self-antigens.[1] Dysregulation of this balance can lead to a spectrum of immune-related disorders, including autoimmunity and cancer.[1][2] This technical guide provides an in-depth exploration of the core molecular mechanisms that govern dendritic cell balance, with a focus on key signaling pathways, experimental methodologies, and quantitative analysis of DC populations.

Dendritic cells are broadly categorized into two main lineages: conventional DCs (cDCs) and plasmacytoid DCs (pDCs).[3][4] cDCs are further subdivided into type 1 conventional DCs (cDC1s) and type 2 conventional DCs (cDC2s), each with specialized functions.[4] cDC1s excel at cross-presentation of antigens to CD8+ T cells, which is critical for anti-tumor and anti-viral immunity.[5] cDC2s are more adept at priming CD4+ T helper cells and are involved in responses against extracellular pathogens and allergens.[4][5] pDCs are the primary producers of type I interferons (IFNs) in response to viral infections.[6] The development and maintenance of these distinct populations are tightly controlled by a complex interplay of cytokines and transcription factors.

Core Regulatory Networks in Dendritic Cell Development

The differentiation of hematopoietic stem cells (HSCs) into the various DC subsets is a multi-step process orchestrated by a network of transcription factors and cytokine signaling pathways. The Fms-like tyrosine kinase 3 (Flt3) and its ligand (Flt3L) are indispensable for the development of all DC lineages.[6][7]

Key Transcription Factors in DC Lineage Commitment

A cohort of master transcription factors dictates the commitment of progenitor cells to specific DC lineages. The expression levels and interplay of these factors are critical for maintaining the balance between cDC1, cDC2, and pDC populations.

-

IRF8 (Interferon Regulatory Factor 8): A central player in DC development, IRF8 is crucial for the differentiation of cDC1s and pDCs.[6][8] Its expression is regulated by multiple enhancers that are activated by other transcription factors at different developmental stages.[8][9]

-

BATF3 (Basic Leucine Zipper ATF-Like Transcription Factor 3): This transcription factor is essential for the development of cDC1s and cooperates with IRF8 to drive their differentiation.[6]

-

ID2 (Inhibitor of DNA Binding 2): ID2 promotes cDC1 development by antagonizing the activity of E-proteins, which in turn allows for the activation of IRF8 enhancers specific for the cDC1 lineage.[8][9]

-

IRF4 (Interferon Regulatory Factor 4): In contrast to IRF8's role in cDC1 development, IRF4 is critical for the differentiation of cDC2s.[4]

-

E2-2 (also known as TCF4): This transcription factor is the master regulator of pDC development.[6] It acts in a mutually antagonistic relationship with ID2; high levels of E2-2 drive pDC differentiation, while high levels of ID2 promote cDC development.[10]

-

PU.1: This transcription factor is required for the development of all DC lineages and is involved in driving the expression of Flt3.[6][7]

The intricate network of these transcription factors ensures the proper development and balance of DC subsets.

Caption: Simplified overview of the dendritic cell development pathway.

Quantitative Analysis of Dendritic Cell Populations

The relative abundance of DC subsets can vary depending on the tissue and the immunological state of the organism. Flow cytometry is the primary technique used to quantify these populations.

Table 1: Representative Distribution of DC Subsets in Mouse Spleen

| DC Subset | Key Markers | Approximate Percentage of Splenocytes | Reference |

| cDC1 | CD11c+, MHCII+, CD8α+, XCR1+ | 0.1 - 0.5% | [11] |

| cDC2 | CD11c+, MHCII+, CD11b+, CD172a+ | 0.5 - 1.5% | [12] |

| pDC | CD11c_int_, B220+, Siglec-H+, CD317+ | 0.5 - 1.0% | [13][14] |

Note: These percentages can vary between mouse strains and experimental conditions.

Table 2: Representative Distribution of DC Subsets in Human Peripheral Blood

| DC Subset | Key Markers | Approximate Percentage of PBMCs | Reference |

| cDC1 | Lin-, HLA-DR+, CD11c+, CD141+ | 0.01 - 0.05% | [4] |

| cDC2 | Lin-, HLA-DR+, CD11c+, CD1c+ | 0.1 - 0.5% | [4] |

| pDC | Lin-, HLA-DR+, CD123+, CD303+ | 0.2 - 0.8% | [3] |

Note: PBMC stands for Peripheral Blood Mononuclear Cell. These values represent approximate ranges in healthy adults.

Experimental Protocols

The study of dendritic cell balance relies on a set of key experimental techniques. Below are detailed methodologies for the isolation, differentiation, and analysis of DC subsets.

Protocol 1: Isolation and Flow Cytometric Analysis of Mouse Splenic DCs

This protocol outlines the steps for preparing a single-cell suspension from a mouse spleen and subsequently identifying DC subsets using multicolor flow cytometry.[13][14][15]

Materials:

-

C57BL/6 mouse spleen

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Collagenase D

-

DNase I

-

EDTA

-

Red Blood Cell (RBC) Lysis Buffer

-

FACS Buffer (PBS with 2% FBS and 2mM EDTA)

-

Fluorescently conjugated antibodies (see Table 3)

-

Flow cytometer

Procedure:

-

Spleen Digestion:

-

Aseptically harvest the spleen from a C57BL/6 mouse and place it in a petri dish with cold RPMI medium.

-

Mince the spleen into small pieces using a scalpel.

-

Transfer the tissue fragments to a gentleMACS C Tube containing RPMI with Collagenase D (1 mg/mL) and DNase I (20 U/mL).[2]

-

Run the gentleMACS Dissociator program for spleen dissociation.[13]

-

Incubate at 37°C for 30 minutes with gentle agitation.

-

Stop the digestion by adding EDTA to a final concentration of 10 mM.

-

Pass the cell suspension through a 70 µm cell strainer.

-

-

Red Blood Cell Lysis:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.

-

Quench the lysis by adding an excess of RPMI medium.

-

Centrifuge and wash the cells with FACS buffer.

-

-

Antibody Staining:

-

Count the viable cells and resuspend them in FACS buffer at a concentration of 1 x 10^7 cells/mL.

-

Block Fc receptors by incubating the cells with an anti-CD16/32 antibody.

-

Add the cocktail of fluorescently conjugated antibodies (see Table 3) and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for flow cytometry analysis.

-

Table 3: Antibody Panel for Mouse Splenic DC Analysis

| Target | Fluorochrome | Clone | Purpose |

| CD45 | BV510 | 30-F11 | Leukocyte gate |

| CD11c | PE-Cy7 | N418 | Pan-DC marker |

| MHCII (I-A/I-E) | AF700 | M5/114.15.2 | cDC marker |

| CD8α | APC | 53-6.7 | cDC1 marker |

| XCR1 | PE | ZET | cDC1 marker |

| CD11b | PerCP-Cy5.5 | M1/70 | cDC2 marker |

| CD172a (SIRPα) | BV421 | P84 | cDC2 marker |

| B220 (CD45R) | FITC | RA3-6B2 | pDC marker |

| Siglec-H | BV605 | 551 | pDC marker |

| CD317 (PDCA-1) | eFluor 450 | 927 | pDC marker |

| Live/Dead | Zombie Aqua | Viability dye |

digraph "Flow_Cytometry_Gating_Strategy" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Gating Strategy for Mouse Splenic DCs", splines=ortho, rankdir=TB, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Total_Cells [label="Total Splenocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; Singlets [label="Singlets", fillcolor="#F1F3F4", fontcolor="#202124"]; Live_Cells [label="Live Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukocytes [label="CD45+", fillcolor="#F1F3F4", fontcolor="#202124"]; Non_DCs [label="CD11c-", fillcolor="#FFFFFF", fontcolor="#202124"]; DCs [label="CD11c+", fillcolor="#F1F3F4", fontcolor="#202124"]; pDCs [label="pDCs\n(B220+ Siglec-H+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cDCs [label="cDCs\n(MHCII+)", fillcolor="#F1F3F4", fontcolor="#202124"]; cDC1 [label="cDC1\n(CD8α+ XCR1+)", fillcolor="#FBBC05", fontcolor="#202124"]; cDC2 [label="cDC2\n(CD11b+ CD172a+)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Total_Cells -> Singlets [label="FSC-A vs FSC-H"]; Singlets -> Live_Cells [label="Live/Dead Stain"]; Live_Cells -> Leukocytes [label="CD45"]; Leukocytes -> {Non_DCs, DCs} [label="CD11c"]; DCs -> {pDCs, cDCs} [label="B220/Siglec-H vs MHCII"]; cDCs -> {cDC1, cDC2} [label="CD8α vs CD11b"]; }

Caption: A representative flow cytometry gating strategy for identifying DC subsets.

Protocol 2: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the in vitro differentiation of DCs from mouse bone marrow precursor cells using Flt3-ligand (Flt3L).[16][17][18]

Materials:

-

Mouse femur and tibia bones

-

Complete RPMI medium (RPMI 1640 with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

-

Recombinant murine Flt3L (100-200 ng/mL)

-

6-well tissue culture plates

Procedure:

-

Bone Marrow Isolation:

-

Euthanize a mouse and sterilize the hind legs with 70% ethanol.

-

Dissect the femur and tibia bones and remove the surrounding muscle tissue.

-

Cut the ends of the bones and flush the bone marrow into a sterile tube with complete RPMI medium using a syringe and a 25-gauge needle. Alternatively, centrifuge the bones in a microcentrifuge tube to extrude the marrow.[18]

-

Create a single-cell suspension by gently pipetting.

-

-

Cell Culture:

-

Lyse red blood cells as described in Protocol 1.

-

Count the bone marrow cells and resuspend them in complete RPMI medium containing Flt3L at a concentration of 1.5 x 10^6 cells/mL.[18]

-

Plate the cells in 6-well plates (4-5 mL per well).

-

Incubate at 37°C in a 5% CO2 incubator for 8-9 days.[17][18] Do not disturb the cultures for the first 7 days.[16]

-

-

Harvesting BMDCs:

-

On day 8 or 9, gently collect the non-adherent and loosely adherent cells by pipetting.

-

The harvested cells will contain a mixed population of pDCs and cDCs, which can be further purified or analyzed by flow cytometry.

-

Caption: Experimental workflow for the in vitro generation of BMDCs.

Conclusion and Future Directions

The maintenance of dendritic cell balance is a dynamic process governed by a complex and elegant network of transcription factors and cytokine signaling pathways. A thorough understanding of these regulatory mechanisms is essential for unraveling the intricacies of immune homeostasis and for the development of novel therapeutic strategies for a wide range of diseases. The ability to precisely quantify and manipulate DC subsets using the techniques outlined in this guide will be instrumental in advancing our knowledge in this critical area of immunology. Future research will likely focus on single-cell multi-omics approaches to further dissect the heterogeneity within DC populations and to identify novel regulatory nodes that can be targeted for therapeutic intervention. The development of in vitro systems that more accurately recapitulate the in vivo differentiation of human DC subsets from pluripotent stem cells will also be a key area of investigation.[19][20]

References

- 1. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for phenotyping and isolation of dendritic cell subsets from blood and lymphoid organs of non-human primates and humans by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the human DC lineage through the integration of high-dimensional techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development, Diversity, and Function of Dendritic Cells in Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human dendritic cell subsets: An updated view of their ontogeny and functional specialization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional Control of Dendritic Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptional regulation of dendritic cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Transcriptional regulation of dendritic cell development and function [frontiersin.org]

- 10. Transcription Factor Networks in Dendritic Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Qualitative and quantitative abnormalities in splenic dendritic cell populations in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential Activation of Splenic cDC1 and cDC2 Cell Subsets following Poxvirus Infection of BALB/c and C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. Flow cytometric gating for spleen monocyte and DC subsets: differences in autoimmune NOD mice and with acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. labpages2.moffitt.org [labpages2.moffitt.org]

- 17. Generation of murine dendritic cells from flt3-ligand-supplemented bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differentiation of Human Induced Pluripotent Stem Cells (iPS Cells) and Embryonic Stem Cells (ES Cells) into Dendritic Cell (DC) Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Suplatast effect on GATA-3 signaling pathway

An In-depth Technical Guide on the Effect of Suplatast on the GATA-3 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound tosilate (IPD-1151T) is an immunomodulatory drug with established efficacy in the treatment of allergic diseases such as bronchial asthma, atopic dermatitis, and allergic rhinitis.[1][2][3] Its mechanism of action is primarily attributed to the suppression of T helper 2 (Th2) cell-mediated immune responses. A growing body of evidence indicates that this compound exerts its effects by inhibiting the GATA-3 signaling pathway. GATA-3 is a master transcription factor essential for the differentiation of Th2 cells and the subsequent production of key inflammatory cytokines, including interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13).[4] This technical guide provides a comprehensive overview of the molecular interactions between this compound and the GATA-3 pathway, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams of the core mechanisms.

The GATA-3 Signaling Pathway in Th2-Mediated Inflammation

The GATA-3 transcription factor is a critical regulator of Th2 cell differentiation and function.[4] In response to allergenic stimuli, naïve CD4+ T cells are driven to differentiate into Th2 cells. This process is heavily dependent on the upregulation and activation of GATA-3. Once activated, GATA-3 binds to the promoter regions of the IL-4, IL-5, and IL-13 genes, initiating their transcription.[5] These cytokines orchestrate the key features of an allergic inflammatory response:

-

IL-4 promotes IgE production by B cells and further enhances Th2 differentiation.[3]

-

IL-5 is crucial for the development, recruitment, and activation of eosinophils.[6][7]

-

IL-13 contributes to airway hyperresponsiveness and mucus production.[2]

Given its central role, the GATA-3 pathway represents a prime therapeutic target for inhibiting the Th2 inflammatory cascade.

This compound's Mechanism of Action: Inhibition of GATA-3

This compound has been demonstrated to ameliorate airway hyperreactivity and inflammation by directly inhibiting the GATA-3/IL-5 signaling pathway.[5][8] Studies in animal models of asthma show that this compound administration markedly reduces the expression of both GATA-3 and its downstream target, IL-5.[8] This intervention effectively suppresses the Th2-driven inflammatory response. The drug is considered a selective Th2 cytokine inhibitor, acting to suppress the production of IL-4 and IL-5.[2] This leads to a reduction in eosinophil infiltration and a decrease in IgE levels, key hallmarks of allergic diseases.[1][9]

Quantitative Data from Preclinical Studies

Research using an ovalbumin (OVA)-sensitized rat model of asthma provides clear quantitative evidence of this compound's effect on the GATA-3 pathway.[5][8]

| Parameter | Control Group (OVA-sensitized) | This compound-Treated Group (OVA + IPD) | Positive Control (Budesonide) | p-value | Reference |

| GATA-3 Protein Expression (relative units) | Markedly Increased | Significantly Reduced | Significantly Reduced | < 0.05 | [5][8] |

| IL-5 mRNA Expression (relative units) | Markedly Upregulated | Significantly Reduced | Significantly Reduced | < 0.05 | [5][8] |

| IL-5 Protein Level (pg/mL) | Significantly Increased | Markedly Reduced | Markedly Reduced | < 0.05 | [5][8] |

| Airway Resistance (cmH₂O·s/mL) | Significantly Increased | Significantly Attenuated | Significantly Attenuated | < 0.05 | [5][8] |

| Eosinophils in Blood (%) | Significantly Increased | Significantly Attenuated | Significantly Attenuated | < 0.05 | [5][8] |

Table 1: Summary of this compound's effects in an OVA-induced rat asthma model.

Experimental Protocols

Animal Model of Asthma

A widely used protocol to study the effects of this compound involves sensitizing Sprague-Dawley rats with ovalbumin (OVA).[5][8]

-

Sensitization: Rats are sensitized by intraperitoneal injection of 1 mg OVA and 100 mg aluminum hydroxide in 1 mL of saline on days 1 and 8.

-

Challenge: From day 15 to day 21, rats are challenged with an aerosolized solution of 1% OVA for 30 minutes daily.

-

Drug Administration: this compound tosilate (IPD) is administered orally via gavage. Two regimens are often tested: continuous administration (C-IPD) from day 1 to day 21, and late-stage administration (L-IPD) from day 15 to day 21. Budesonide (BUD) is often used as a positive control.[5][8]

Western Blot Analysis for GATA-3

-

Protein Extraction: Lung tissues are homogenized in RIPA lysis buffer containing protease inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated overnight at 4°C with a primary antibody against GATA-3. A β-actin antibody is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.[8]

RT-PCR for IL-5 mRNA

-

RNA Extraction: Total RNA is extracted from lung tissue using TRIzol reagent.

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Real-time PCR is performed using specific primers for IL-5 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of IL-5 mRNA is calculated using the 2-ΔΔCt method.[8]

Clinical Implications and Therapeutic Rationale

The inhibition of the GATA-3 pathway by this compound provides a strong therapeutic rationale for its use in Th2-mediated diseases. Clinical studies have shown that this compound treatment leads to significant reductions in airway inflammation and hyperresponsiveness.[1] In patients with perennial allergic rhinitis, this compound significantly decreased nasal symptom scores and reduced the levels of IL-4 and IL-5 in the nasal mucosa.[2] Furthermore, the drug has been shown to inhibit eosinophil production and recruitment in the skin, making it effective for atopic dermatitis.[6][9] By targeting the master regulator GATA-3, this compound offers a more upstream intervention compared to therapies that target individual cytokines or their receptors. This approach can potentially prevent the progression of the "allergic march" in children by improving Th2 dominance.[10][11]

Conclusion and Future Directions

This compound tosilate effectively mitigates Th2-mediated inflammation by inhibiting the GATA-3 signaling pathway. This mechanism is supported by robust preclinical data demonstrating a reduction in GATA-3 expression and its downstream targets, IL-4 and IL-5, leading to decreased eosinophilic inflammation and improved clinical outcomes in models of allergic disease.[5][8] The detailed experimental protocols provided herein serve as a guide for researchers investigating novel Th2 inhibitors.

Future research should focus on elucidating the precise molecular interaction between this compound and the GATA-3 transcription factor or its upstream activators. Investigating the long-term effects of this compound on immune system polarization and its potential for disease modification in allergic patients remains a key area of interest for drug development professionals.

References

- 1. Effects of this compound tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of the Th2 pathway by this compound tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective enhancement of production of IgE, IgG4, and Th2-cell cytokine during the rebound phenomenon in atopic dermatitis and prevention by this compound tosilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound tosilate inhibits eosinophil production and recruitment into the skin in murine contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound tosilate inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound tosilate ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical this compound tosilate (IPD) ameliorates Th2 cytokine-mediated dermatitis in caspase-1 transgenic mice by downregulating interleukin-4 and interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Usefulness of this compound tosilate, a Th2 cytokine inhibitor based on the Th1/Th2 ratio for allergic disease in children: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Early intervention with this compound tosilate for prophylaxis of pediatric atopic asthma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Suplatast Tosilate in Murine Models of Asthma: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Suplatast tosilate (IPD-1151T) is an immunomodulatory compound classified as a Th2 cytokine inhibitor.[1][2] In the context of allergic asthma, a disease characterized by a dominant Th2 immune response, this compound tosilate has demonstrated significant therapeutic potential in preclinical murine models. This technical guide provides an in-depth overview of the pharmacodynamics of this compound tosilate in these models, focusing on its effects on key pathophysiological features of asthma, including airway inflammation, airway hyperresponsiveness (AHR), and the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of Th2 Cytokine Production

The primary mechanism by which this compound tosilate exerts its anti-asthmatic effects is through the suppression of Th2 cytokine production.[1][3] Specifically, it has been shown to inhibit the synthesis of Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) from Th2 cells.[1][4] These cytokines are pivotal in orchestrating the allergic inflammatory cascade in asthma:

-

IL-4: Is crucial for the differentiation of naive T cells into Th2 cells and for mediating the class switching of B cells to produce Immunoglobulin E (IgE).

-

IL-5: Plays a key role in the maturation, recruitment, and survival of eosinophils, a hallmark of asthmatic airway inflammation.

-

IL-13: Is a major effector cytokine in asthma, contributing to AHR, mucus hypersecretion, and airway remodeling.

By downregulating these key cytokines, this compound tosilate effectively dampens the Th2-mediated immune response that drives the pathology of asthma.

Quantitative Effects of this compound Tosilate in Murine Asthma Models

The following tables summarize the reported quantitative effects of this compound tosilate in ovalbumin (OVA)-sensitized and challenged murine models of asthma. It is important to note that while many studies report significant reductions, precise numerical data with statistical variance is not always available in the published literature.

Table 1: Effect of this compound Tosilate on Bronchoalveolar Lavage Fluid (BALF) Cell Counts

| Parameter | Animal Model | Treatment Group | Control Group (OVA-sensitized) | This compound Tosilate Treated Group | Percentage Change | Reference |

| Total Cells | BALB/c Mice | This compound tosilate (dose not specified) | Data not available | Reported "significant reduction" | ~ -40% | [4] |

| Eosinophils | BALB/c Mice | This compound tosilate (dose not specified) | Data not available | Reported "significant reduction" | ~ -40% | [4] |

| Lymphocytes | BALB/c Mice | This compound tosilate (dose not specified) | Data not available | Reported "significant reduction" | Data not available | [5][6] |

| Macrophages | BALB/c Mice | This compound tosilate (dose not specified) | Data not available | Data not available | Data not available | |

| Neutrophils | BALB/c Mice | This compound tosilate (dose not specified) | Data not available | Data not available | Data not available |

Table 2: Effect of this compound Tosilate on Airway Hyperresponsiveness (AHR)

| Parameter | Animal Model | Treatment Group | Measurement Method | Control Group (OVA-sensitized) | This compound Tosilate Treated Group | Outcome | Reference |

| Bronchial Hyperresponsiveness | BALB/c Mice | This compound tosilate (dose not specified) | Methacholine challenge | Data not available | Data not available | "Almost completely inhibited" | [4] |

| Airway Resistance | Sprague-Dawley Rats | This compound tosilate (50 mg/kg/day) | Invasive plethysmography (methacholine challenge) | Increased airway resistance | Significantly attenuated increase in airway resistance | Dose-dependent inhibition | [7][8] |

Table 3: Effect of this compound Tosilate on Th2 Cytokines and IgE Levels

| Parameter | Animal Model | Sample Type | Control Group (OVA-sensitized) | This compound Tosilate Treated Group | Outcome | Reference |

| IL-4 | BALB/c Mice | BALF | Elevated levels | Significantly decreased | Inhibition of Th2 cytokine production | [1][4] |

| IL-5 | BALB/c Mice | BALF | Elevated levels | Significantly decreased | Inhibition of Th2 cytokine production | [1][4] |

| IL-13 | BALB/c Mice | BALF | Elevated levels | Significantly decreased | Inhibition of Th2 cytokine production | [4] |

| Ovalbumin-specific IgE | BALB/c Mice | Serum | Elevated levels | Slightly but significantly reduced | Inhibition of IgE synthesis | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the study of this compound tosilate in murine asthma models.

Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This is the most common model used to study the efficacy of anti-asthmatic drugs.

-

Animals: Female BALB/c mice (6-8 weeks old) are typically used due to their propensity to develop a strong Th2-biased immune response.[9]

-

Sensitization:

-

Challenge:

-

Following sensitization, mice are challenged with aerosolized OVA (1-5% in phosphate-buffered saline, PBS) for 20-30 minutes on consecutive days (e.g., days 24-30).[10]

-

-

This compound Tosilate Administration:

-

This compound tosilate is typically administered orally (p.o.) via gavage.

-

Dosing can be prophylactic (administered before and during sensitization and challenge) or therapeutic (administered after the establishment of the asthmatic phenotype).[2]

-

A common therapeutic dose is 100 mg/kg administered daily.[1]

-

Assessment of Airway Inflammation

-

Bronchoalveolar Lavage (BAL):

-

Mice are euthanized, and the trachea is cannulated.

-

The lungs are lavaged with a fixed volume of sterile PBS (e.g., 2 x 0.6 ml).[9]

-

The collected BAL fluid (BALF) is centrifuged to separate the cells from the supernatant.

-

-

Cell Counting and Differentiation:

-

The total number of cells in the BALF is determined using a hemocytometer.

-

Differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed on cytospin preparations stained with May-Grünwald-Giemsa or a similar stain.

-

-

Histological Analysis:

-

Lungs are perfused with PBS and fixed in 4% paraformaldehyde.

-

The fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.[9]

-

Measurement of Airway Hyperresponsiveness (AHR)

-

Invasive Plethysmography:

-

Mice are anesthetized, tracheostomized, and mechanically ventilated.

-

Airway resistance is measured at baseline and after challenge with increasing concentrations of a bronchoconstrictor, typically methacholine.

-

-

Non-invasive Plethysmography:

-

Conscious, unrestrained mice are placed in a whole-body plethysmography chamber.

-

AHR is assessed by measuring the enhanced pause (Penh), a calculated value that correlates with airway obstruction, in response to nebulized methacholine at increasing concentrations (e.g., 6.25, 12.5, 25, 50 mg/ml).[11][12]

-

Quantification of Cytokines and IgE

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Concentrations of IL-4, IL-5, and IL-13 in BALF supernatant and OVA-specific IgE in serum are quantified using commercially available ELISA kits.[9]

-

-

Western Blotting:

-

Protein expression of key signaling molecules, such as GATA-3, in lung tissue homogenates can be assessed by Western blotting.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway modulated by this compound tosilate and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The effects of this compound tosilate treatment and prophylaxis on lung histopathology in a mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Effect of this compound tosilate (IPD-1151T) on a mouse model of asthma: inhibition of eosinophilic inflammation and bronchial hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppressive effects of anti-allergic agent this compound tosilate (IPD-1151T) on the expression of co-stimulatory molecules on mouse splenocytes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. This compound tosilate ameliorates airway hyperreactivity and inflammation through inhibition of the GATA‑3/IL‑5 signaling pathway in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. KoreaMed Synapse [synapse.koreamed.org]

- 12. Airway Smooth Muscle Sensitivity to Methacholine in Precision-Cut Lung Slices (PCLS) from Ovalbumin-induced Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

a discovery and synthesis pathway

An In-depth Technical Guide to the Discovery and Synthesis of Novabirsen, a Novel Protein Kinase Z (PKZ) Inhibitor

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A growing body of evidence has implicated the overexpression and hyperactivity of Protein Kinase Z (PKZ) in the proliferation and survival of GBM cells. PKZ is a serine/threonine kinase that plays a critical role in the downstream signaling of multiple growth factor receptors. Its targeted inhibition represents a promising therapeutic strategy. This document outlines the discovery and synthesis of Novabirsen, a potent and selective small molecule inhibitor of PKZ, identified through a fragment-based lead discovery campaign and developed via a novel, efficient synthetic pathway.

Discovery Pathway: Fragment-Based Lead Discovery

Novabirsen was discovered using a fragment-based lead discovery (FBLD) approach. This method identifies low-molecular-weight fragments that bind to the target protein, which are then grown or linked to develop a high-affinity lead compound.

The workflow for the discovery of Novabirsen is depicted below:

The Compass of Discovery: An In-depth Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery, the identification and subsequent validation of a therapeutic target serve as the foundational lynchpin, dictating the trajectory and ultimate success of a program. This guide provides a comprehensive technical overview of the core principles, methodologies, and data-driven strategies that underpin this critical phase. By integrating detailed experimental protocols, quantitative data analysis, and visual representations of complex biological systems, we aim to equip researchers with the knowledge to navigate the multifaceted landscape of target discovery.

The Imperative of Target Identification

Target identification is the process of elucidating the specific biological entities—such as proteins, genes, or RNA—that play a causative role in a disease and can be modulated by a therapeutic agent.[1][2] A well-characterized target is paramount, as nearly 60% of clinical trial failures are attributed to an insufficient understanding of the target-disease linkage.[3]

Characteristics of an Ideal Drug Target

The "druggability" of a target is a key consideration, encompassing both its biological and technical feasibility for therapeutic intervention.[3][4] An optimal target exhibits several key characteristics:

-

Disease Relevance: A confirmed role in the pathophysiology of the disease.[4]

-

Modulability: The target's activity can be altered by a therapeutic molecule.[4]

-

Assayability: The target can be readily measured in high-throughput screening formats.[4]

-

Favorable Toxicity Profile: Modulation of the target is not expected to cause significant adverse effects.[4]

-

Intellectual Property: A favorable intellectual property (IP) status for commercial development.[4]

Approaches to Target Identification

A multitude of strategies are employed to identify novel drug targets, often in a complementary fashion. These can be broadly categorized as follows:

| Approach | Description | Key Methodologies |

| Genomics | Identifies genetic variations or alterations in gene expression associated with a disease. | Genome-Wide Association Studies (GWAS), CRISPR screens, RNA interference (RNAi) screening. |

| Proteomics | Analyzes the entire protein complement of a cell or tissue to identify proteins that are differentially expressed or modified in a disease state. | Mass Spectrometry, Thermal Proteome Profiling (TPP), Activity-Based Protein Profiling (ABPP).[1] |

| Chemical Biology | Uses small molecules to probe biological systems and identify their molecular targets. | Phenotypic screening followed by target deconvolution. |

| Computational & AI | Leverages bioinformatics, machine learning, and AI to analyze large datasets and predict potential drug targets.[5] | Network analysis, protein structure prediction (e.g., AlphaFold), literature mining.[5][6] |

The Gauntlet of Target Validation

Target validation is the rigorous process of confirming that modulating a specific biological target will produce the desired therapeutic effect in a disease context.[1][2] This crucial step aims to de-risk the subsequent investment in drug discovery and development.

Genetic Validation Techniques

Genetic manipulation provides a powerful means to assess the functional role of a potential target.

-

CRISPR/Cas9: This revolutionary gene-editing technology allows for the precise knockout, activation, or modification of a target gene to study its impact on cellular or disease phenotypes.

-

RNA interference (RNAi): Utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence the expression of a target gene at the mRNA level.

Pharmacological Validation

Pharmacological validation involves the use of "tool" compounds—small molecules or biologics that specifically modulate the target's activity. This approach helps to establish a direct link between target engagement and the observed biological effect.

In Vivo Model Systems

The ultimate preclinical test of a target's validity often comes from studies in animal models of the disease. These models, which can range from genetically engineered rodents to more complex organisms, allow for the assessment of a target's role in a physiological context.

Experimental Workflows and Signaling Pathways

Visualizing the intricate workflows and signaling pathways involved in target identification and validation is essential for a clear understanding of the process.

General Target Identification and Validation Workflow

The following diagram illustrates a typical workflow, from initial hypothesis to a validated drug target.

Key Signaling Pathways in Drug Discovery

Understanding the signaling cascades that are often dysregulated in disease is critical for identifying promising drug targets. The following diagrams illustrate three key pathways frequently implicated in cancer and other diseases.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a common feature in many cancers.

The MAPK/ERK pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and survival.[8][9]

The NF-κB pathway plays a central role in regulating immune and inflammatory responses.[5][10] Its dysregulation is implicated in various inflammatory diseases and cancers.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in target identification and validation.

CRISPR/Cas9-Mediated Target Validation

This protocol outlines the key steps for validating a potential drug target using CRISPR/Cas9 to knock out the corresponding gene in a cancer cell line.

Objective: To determine if the genetic knockout of a target gene inhibits cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

Lentiviral vectors for Cas9 and single-guide RNA (sgRNA) expression

-

sgRNA sequences targeting the gene of interest (at least 2-3 distinct sgRNAs)

-

Non-targeting control sgRNA

-

Transfection reagent or lentivirus production system

-

Cell culture reagents

-

Reagents for genomic DNA extraction, PCR, and T7 Endonuclease I (T7E1) assay

-

Antibody against the target protein for Western blotting

-

Reagents for a cell proliferation assay (e.g., MTT, CellTiter-Glo)

Procedure:

-

sgRNA Design and Cloning:

-

Design 2-3 sgRNAs targeting early exons of the gene of interest using a publicly available design tool.

-

Synthesize and clone the sgRNAs into a suitable lentiviral expression vector.

-

-

Lentivirus Production and Transduction:

-

Produce lentiviral particles for each sgRNA construct and the non-targeting control.

-

Transduce the cancer cell line with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single-copy integration.

-

Select for transduced cells using the appropriate antibiotic resistance marker.

-

-

Validation of Gene Editing:

-

T7E1 Assay:

-

Extract genomic DNA from the edited and control cell populations.

-

Amplify the genomic region targeted by the sgRNAs via PCR.

-

Denature and re-anneal the PCR products to form heteroduplexes.

-

Digest the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched DNA.

-

Analyze the digested products by agarose gel electrophoresis to estimate the frequency of insertions/deletions (indels).

-

-

Sanger Sequencing:

-

Sequence the PCR products from the targeted genomic region to confirm the presence of indels.

-

-

Western Blotting:

-

Prepare protein lysates from the edited and control cells.

-

Perform Western blotting using an antibody specific to the target protein to confirm protein knockout.

-

-

-

Phenotypic Analysis:

-

Perform a cell proliferation assay (e.g., MTT or CellTiter-Glo) over several days to compare the growth rates of cells with the target gene knockout versus the non-targeting control.

-

Thermal Proteome Profiling (TPP) for Target Deconvolution

TPP is a powerful method to identify the protein targets of a small molecule by measuring changes in protein thermal stability upon compound binding.[11]

Objective: To identify the direct and indirect protein targets of a compound in a cellular context.

Materials:

-

Cultured cells

-

Compound of interest and vehicle control (e.g., DMSO)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR thermocycler with a temperature gradient function

-

Reagents for protein quantification (e.g., BCA assay)

-

Reagents for protein digestion (e.g., trypsin)

-

Tandem Mass Tag (TMT) reagents for isobaric labeling

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to approximately 80-90% confluency.

-

Treat the cells with the compound of interest or vehicle control for a predetermined time.

-

-

Cell Lysis and Heat Treatment:

-

Harvest and lyse the cells in a suitable lysis buffer.

-

Clarify the lysate by centrifugation to obtain the soluble protein fraction.

-

Aliquot the lysate and heat the samples across a temperature gradient (e.g., 10 different temperatures from 37°C to 67°C) for a short duration (e.g., 3 minutes).

-

-

Protein Digestion and TMT Labeling:

-

Collect the soluble protein fraction from each temperature point by ultracentrifugation.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Label the peptides from each temperature point with a unique TMT reagent.

-

-

Mass Spectrometry Analysis:

-

Pool the TMT-labeled peptide samples.

-

Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the relative abundance of thousands of proteins at each temperature point.

-

Generate melting curves for each protein in the compound-treated and vehicle-treated samples.

-

Identify proteins with a significant shift in their melting temperature (Tm) upon compound treatment, as these are potential targets.

-

RNAi Screening for Target Identification

RNAi screening is a high-throughput method to identify genes involved in a specific cellular process by systematically knocking down their expression.

Objective: To identify genes whose knockdown results in a desired phenotype (e.g., sensitization to a chemotherapy drug).

Materials:

-

siRNA library (e.g., targeting the human kinome)

-

Cell line of interest

-

Transfection reagent

-

Multi-well plates (e.g., 384-well)

-

Liquid handling robotics

-

High-content imaging system or plate reader

-

Chemotherapy drug

-

Reagents for a cell viability assay

Procedure:

-

Assay Development and Optimization:

-

Optimize the cell seeding density, siRNA concentration, and transfection reagent conditions to achieve efficient gene knockdown with minimal cytotoxicity.

-

-

siRNA Library Transfection:

-

Using a liquid handler, dispense the siRNA library into 384-well plates.

-

Add the transfection reagent-siRNA complexes to the plates.

-

Seed the cells into the plates.

-

-

Drug Treatment and Phenotypic Readout:

-

After a suitable incubation period for gene knockdown (e.g., 48-72 hours), treat the cells with the chemotherapy drug at a sub-lethal concentration.

-

Incubate for an additional period (e.g., 24-48 hours).

-

Measure cell viability using a plate-based assay.

-

-

Data Analysis and Hit Identification:

-

Normalize the raw data to control for plate-to-plate variability.

-

Calculate a robust statistical measure (e.g., Z-score) for each siRNA to identify "hits" that significantly sensitize the cells to the chemotherapy drug.

-

-

Hit Validation:

-

Confirm the phenotype of the primary hits using multiple independent siRNAs targeting the same genes.

-

Validate the on-target knockdown of the hit genes by qRT-PCR or Western blotting.

-

Quantitative Data in Target Validation

The rigorous assessment of a target's potential relies on robust quantitative data. The following tables provide examples of the types of data generated during target validation studies.

IC50 Values of Kinase Inhibitors in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table presents representative IC50 values for various tyrosine kinase inhibitors (TKIs) against different cancer cell lines.[4]

| Compound | Target(s) | Cell Line | Cancer Type | IC50 (nM) |

| Lapatinib | EGFR, HER2 | SKBR3 | Breast Cancer | 110 |

| TBCP-1 | Breast Cancer | 458 | ||

| Afatinib | EGFR, HER2 | SKBR3 | Breast Cancer | 80.6 |

| TBCP-1 | Breast Cancer | 747 | ||

| Nilotinib | BCR-ABL, c-Kit, PDGFR | HCC-1806 | Breast Cancer | < 1000 |

| Sorafenib | VEGFR-2, PDGFR, Raf | MCF-7 | Breast Cancer | 5800 |

CRISPR Screen Hit Validation

This table illustrates a hypothetical example of data from the validation of a hit from a CRISPR screen, where the knockout of a gene (Gene X) is hypothesized to reduce cell viability.

| sgRNA | Target | % Gene Editing (T7E1 Assay) | Relative Protein Expression (Western Blot) | Relative Cell Viability (% of Control) |

| Control | Non-targeting | < 5% | 100% | 100% |

| sgRNA-1 | Gene X | 85% | 12% | 45% |

| sgRNA-2 | Gene X | 92% | 8% | 42% |

| sgRNA-3 | Gene X | 78% | 18% | 51% |

Thermal Shift Data for Compound-Protein Interaction

This table shows example data from a thermal shift assay, demonstrating the stabilization of a target protein upon binding to a compound.

| Compound | Concentration (µM) | Target Protein | Tm (°C) | ΔTm (°C) |

| Vehicle (DMSO) | - | Kinase Y | 42.5 | - |

| Compound Z | 1 | Kinase Y | 45.0 | +2.5 |

| 10 | Kinase Y | 48.2 | +5.7 | |

| 100 | Kinase Y | 51.8 | +9.3 |

Conclusion

The identification and validation of a drug target is a complex, iterative, and data-intensive process that forms the bedrock of modern drug discovery. A thorough and unbiased approach, integrating genomics, proteomics, and chemical biology, is essential for selecting targets with the highest probability of clinical success. The detailed protocols and data presentation frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to translating fundamental biological insights into novel therapeutics. As our understanding of disease biology deepens and new technologies emerge, the principles of rigorous target validation will remain the guiding compass in the quest for transformative medicines.

References

- 1. pnas.org [pnas.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RNAi and high-content screening in target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. biocompare.com [biocompare.com]

- 9. Drug target identification and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

An In-Depth Technical Guide to the In Vitro Effects on Human Eosinophils

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies used to study human eosinophils in vitro, summarizes quantitative data on their responses to various stimuli, and illustrates key signaling pathways and experimental workflows. Eosinophils are granulocytes that play a critical role in type 2 inflammatory responses, particularly in allergic diseases like asthma and in parasitic infections.[1] Understanding their behavior in vitro is fundamental to developing targeted therapeutics.

Experimental Protocols: Methodologies for In Vitro Eosinophil Assays

Precise and reproducible experimental protocols are the foundation of reliable in vitro research. This section details standard procedures for the isolation and functional analysis of human eosinophils.

Purification of Human Eosinophils from Peripheral Blood

Isolating a pure population of eosinophils is the critical first step for most in vitro studies. The most common method is a multi-step process involving density gradient centrifugation followed by immunomagnetic negative selection.[1][2]

Protocol:

-

Blood Collection: Whole blood is collected from healthy or eosinophilic donors into tubes containing an anticoagulant like sodium citrate.[2]

-

Red Blood Cell (RBC) Depletion: RBCs are sedimented using a solution like 6% Dextran 70.[1]

-

Granulocyte Enrichment: The leukocyte-rich plasma is carefully layered over a density gradient medium (e.g., Percoll, Ficoll-Paque) and centrifuged. This separates the granulocytes (including eosinophils and neutrophils) from mononuclear cells and remaining RBCs.[2][3]

-

RBC Lysis: Any remaining red blood cells in the granulocyte pellet are removed via hypotonic lysis.[1]

-

Negative Selection (Neutrophil Depletion): The granulocyte suspension is incubated with anti-CD16 immunomagnetic microbeads.[2][3] Since neutrophils are CD16-positive and eosinophils are CD16-negative, passing the cell suspension through a magnetic column retains the neutrophils, allowing for the collection of a highly purified eosinophil population in the effluent.[1][2][3] The purity of the resulting eosinophil population typically exceeds 92-98%.[2][4]

Degranulation Assay

Eosinophil degranulation, the release of cytotoxic granule proteins, is a key effector function. This can be quantified by measuring the activity or concentration of released proteins like eosinophil peroxidase (EPO) or eosinophil-derived neurotoxin (EDN).[2][5][6]

Protocol (EPO Release via OPD Method):

-

Preparation: Pre-coat all microplate wells or tubes with 2.5% human serum albumin to prevent non-specific activation.[2]

-

Cell Plating: Resuspend purified eosinophils (e.g., 5 x 10⁶ cells/ml) in a buffer without phenol red (e.g., RPMI-1640) and add to wells.[2]

-

Stimulation: Add the stimulus of interest (e.g., chemokines, PAF, ionomycin) and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a 5% CO₂ atmosphere.[2][5]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[2][5]

-

Enzymatic Reaction: Measure EPO activity in the supernatant using a substrate like o-phenylenediamine (OPD), which develops a colorimetric signal in the presence of H₂O₂.

-

Quantification: Read the absorbance using a microplate reader. The percentage of degranulation is calculated relative to a positive control (total EPO content from lysed cells).

Chemotaxis Assay

Eosinophil chemotaxis, or directed migration towards a chemical gradient, is crucial for their recruitment to inflammatory sites. This is commonly assessed using a 48-well microchemotaxis chamber (e.g., Boyden chamber).[7]

Protocol:

-

Chamber Assembly: Place a polycarbonate filter membrane (e.g., 5 µm pore size) between the upper and lower wells of the chamber.

-

Chemoattractant Loading: Load the lower wells with the chemoattractant (e.g., PAF, eotaxin, LTB4) or a control medium.[4][7][8]

-

Cell Loading: Load the purified eosinophil suspension into the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator, allowing cells to migrate through the filter towards the chemoattractant.

-

Analysis: After incubation, remove the filter, fix, and stain the migrated cells on the lower side. Count the number of migrated cells per high-power field under a microscope.

Apoptosis Assay

Determining the rate of eosinophil apoptosis (programmed cell death) is important, as prolonging eosinophil survival is a hallmark of allergic inflammation. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is the standard method.

Protocol:

-

Cell Culture: Culture purified eosinophils with or without survival-promoting (e.g., IL-5) or apoptosis-inducing factors.[9]

-

Staining: After incubation, wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantitative Data on In Vitro Eosinophil Functions

The following tables summarize quantitative data from various studies, demonstrating the effects of different agents on key eosinophil functions.

Table 1: Effects of Various Agents on Human Eosinophil Chemotaxis

| Agent | Concentration | Chemoattractant | Effect | Citation |

|---|---|---|---|---|

| Emedastine | 10⁻⁸ - 10⁻⁶ M | PAF (10⁻⁶ M) | Dose-dependent inhibition | [4] |

| DMPP | 160 µM | Eotaxin | 40.9% inhibition of migration | [10] |

| DMPP | 160 µM | 5-oxo-ETE | 55.5% inhibition of migration | [10] |

| Sulochrin | 1 µM | PAF | Abolished chemotaxis | [8] |

| Herbimycin A | N/A | Eotaxin | Significant blockade | [7] |

| Pervanadate | N/A | Eotaxin | Augmentation |[7] |

Table 2: Effects of Various Agents on Human Eosinophil Degranulation

| Stimulus | Concentration | Measured Marker | Effect | Citation |

|---|---|---|---|---|

| Eotaxin | 100 ng/mL | EPO | Significant degranulation | [2] |

| RANTES | 100 ng/mL | EPO | Significant degranulation | [2] |

| Substance P | 10⁻⁶ M | EDN | Elicited release | [6] |

| Inhibitor | Concentration | Stimulus | Effect | Citation |

| Sulochrin | IC₅₀ = 0.03 µM | PAF | Inhibition of EDN release | [8] |

| Sulochrin | IC₅₀ = 0.75 µM | sIgA-beads | Inhibition of EDN release | [8] |

| L-NAME | N/A | Unstimulated | Increased EPO release |[2] |

Table 3: Modulation of Human Eosinophil Adhesion and Survival

| Function | Agent | Concentration | Effect | Citation |

|---|---|---|---|---|

| Adhesion | Eotaxin | 100 ng/mL | 133% increase in adhesion to fibronectin (4h) | [2] |

| RANTES | 1000 ng/mL | 131% increase in adhesion to fibronectin (4h) | [2] | |

| Survival | IL-5 | N/A | Delays apoptosis | [9][11] |

| GM-CSF | N/A | Delays apoptosis | [11] | |

| Apoptosis | Glucocorticoids | N/A | Promote apoptosis | [11] |

| Flavones | N/A | Rapidly induce apoptosis | [11] | |

| Anti-Siglec-8 Ab | N/A | Induces apoptosis | [12] |

| | TNF-α | N/A | Delays apoptosis (via NF-κB) |[12][13] |

Signaling Pathways in Eosinophil Activation

Eosinophil responses are governed by complex intracellular signaling cascades initiated by surface receptor engagement. Understanding these pathways is crucial for identifying novel therapeutic targets.

General Eosinophil Activation

Many stimuli, such as chemokines (e.g., eotaxin) and lipid mediators (e.g., PAF), activate eosinophils through G-protein coupled receptors (GPCRs). This activation often involves pertussis toxin (PTX)-sensitive G-proteins, subsequent activation of phospholipase C (PLC), and an increase in intracellular calcium, leading to functional responses like degranulation and migration.[6] Tyrosine kinase activity is also a key modulator of these responses.[7]

References

- 1. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human eosinophil adhesion and degranulation stimulated with eotaxin and RANTES in vitro: Lack of interaction with nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of functional eosinophils from human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of human eosinophil chemotaxis in vitro by the anti-allergic agent emedastine difumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms involved in activation of human eosinophil exocytosis by substance P: an in vitro model of sensory neuroimmunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of normal human eosinophil chemotaxis in vitro by herbimycin A, erbstatin and pervanadate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. [PDF] Apoptosis in human eosinophils. Programmed cell death in the eosinophil leads to phagocytosis by macrophages and is modulated by IL-5. | Semantic Scholar [semanticscholar.org]

- 10. Modulation of eosinophil activation in vitro by a nicotinic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eosinophils in the Lung – Modulating Apoptosis and Efferocytosis in Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eosinophil Survival and Apoptosis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Enigma of Eosinophil Degranulation - PMC [pmc.ncbi.nlm.nih.gov]

Beyond IL-4/IL-5: A Technical Guide to Novel Molecular Targets in Allergic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the therapeutic landscape for allergic diseases has been dominated by strategies targeting the canonical Type 2 inflammatory cytokines, Interleukin-4 (IL-4) and Interleukin-5 (IL-5). While these approaches have provided significant relief for many patients, a substantial portion continues to suffer from uncontrolled symptoms, highlighting the need for novel therapeutic avenues. This technical guide delves into the core of emerging molecular targets that lie upstream and downstream of the traditional IL-4/IL-5 axis, offering a comprehensive overview of their mechanisms, clinical data, and the experimental protocols used to investigate them. We will explore the roles of epithelial-derived alarmins, key chemoattractant receptors, and their intricate signaling pathways that orchestrate the allergic inflammatory cascade.

Epithelial Alarmins: The Gatekeepers of Allergic Inflammation

Epithelial cells, once considered a passive barrier, are now recognized as critical initiators of the allergic response. Upon encountering allergens, viruses, or pollutants, these cells release a trio of cytokines known as "alarmins": Thymic Stromal Lymphopoietin (TSLP), Interleukin-33 (IL-33), and Interleukin-25 (IL-25). These molecules act as the initial danger signals, setting in motion a cascade of events that lead to the characteristic features of allergic inflammation.

Thymic Stromal Lymphopoietin (TSLP)

TSLP is a key upstream mediator that activates multiple immune cells involved in both T2-high and T2-low asthma.[1] By binding to its heterodimeric receptor, TSLP activates dendritic cells, which in turn promote the differentiation of naive T cells into pro-inflammatory Th2 cells.[2]

TSLP signaling is initiated by its binding to a heterodimeric receptor complex composed of the TSLP receptor (TSLPR) and the IL-7 receptor α (IL-7Rα) chain.[3][4] This interaction leads to the activation of Janus kinases (JAKs), primarily JAK1 and JAK2, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[5][6][7] Activated STAT5 translocates to the nucleus to induce the transcription of genes encoding for Th2 cytokines such as IL-4, IL-5, and IL-13.[2] Additionally, TSLP signaling can activate other pathways, including the PI3K/Akt and MAPK pathways.

Tezepelumab is a human monoclonal antibody that specifically binds to TSLP, preventing its interaction with its receptor complex.[8][9] Clinical trials have demonstrated its efficacy in a broad population of patients with severe, uncontrolled asthma, irrespective of their baseline eosinophil counts.

| Drug | Target | Disease | Phase | Key Efficacy Endpoints | Biomarker Changes |

| Tezepelumab | TSLP | Severe Asthma | Approved | Significant reduction in annualized asthma exacerbation rate (56% overall reduction vs. placebo in NAVIGATOR study).[10] Improved pre-bronchodilator FEV1. | Reduction in blood eosinophils, FeNO, and serum IgE.[11] Reduction in airway submucosal eosinophils.[12] |

Interleukin-33 (IL-33)

IL-33 is another critical alarmin released by epithelial cells upon damage. It signals through its receptor, ST2, which is expressed on a variety of immune cells, including Th2 cells, mast cells, eosinophils, and group 2 innate lymphoid cells (ILC2s).

The binding of IL-33 to the ST2 receptor (a heterodimer of ST2L and IL-1RAcP) triggers a signaling cascade primarily through the MyD88-dependent pathway.[13][14][15][16] This leads to the recruitment and activation of IRAK1 and IRAK4, and subsequently TRAF6. Activated TRAF6 can then initiate two major downstream pathways: the activation of the NF-κB pathway and the mitogen-activated protein kinase (MAPK) pathway, both of which lead to the transcription of pro-inflammatory genes, including those for IL-5 and IL-13.[13][14]

Several monoclonal antibodies targeting the IL-33 pathway have been investigated in clinical trials. Itepekimab, which binds to IL-33, has shown mixed results in COPD, with one Phase 3 trial meeting its primary endpoint of reducing exacerbations.[1][17][18][19][20] Etokimab, another anti-IL-33 antibody, unfortunately, failed to meet its primary endpoint in a Phase 2b trial for atopic dermatitis.[21][22]

| Drug | Target | Disease | Phase | Key Efficacy Endpoints | Biomarker Changes |

| Itepekimab | IL-33 | COPD | Phase 3 | AERIFY-1: 27% reduction in moderate or severe exacerbations at 52 weeks vs. placebo.[18][19] AERIFY-2: Did not meet primary endpoint.[18][19] | Not extensively reported. |

| Etokimab | IL-33 | Atopic Dermatitis | Phase 2b | Failed to show a statistically significant improvement in EASI score compared to placebo at week 16.[21][22] | In a Phase 2a study, a single dose led to 83% of patients achieving EASI-50 and 33% achieving EASI-75 at day 29, with a reduction in peripheral eosinophils.[23][24] |

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)

CRTH2 is a G protein-coupled receptor for prostaglandin D2 (PGD2), a potent inflammatory mediator released primarily by mast cells. CRTH2 is preferentially expressed on Th2 cells, eosinophils, and basophils, making it a highly attractive target for small-molecule antagonists.

Mechanism of Action

Activation of CRTH2 by PGD2 leads to the chemotaxis of Th2 cells and eosinophils to sites of allergic inflammation. It also promotes the production of Th2 cytokines and enhances the survival and activation of eosinophils.[25] By blocking this receptor, CRTH2 antagonists aim to inhibit the recruitment and activation of these key inflammatory cells.[25]

As a G protein-coupled receptor, CRTH2 activation by PGD2 leads to the dissociation of the Gαi subunit, which inhibits adenylyl cyclase, and the release of the Gβγ subunit. The Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to cellular responses such as chemotaxis and cytokine release.

Fevipiprant, an oral CRTH2 antagonist, has been studied in patients with eosinophilic asthma. While it demonstrated a reduction in sputum eosinophils, it failed to meet its primary endpoint of reducing asthma exacerbations in Phase 3 trials.[26][27][28] OC000459, another CRTH2 antagonist, has shown some efficacy in reducing symptoms of allergic rhinitis.

| Drug | Target | Disease | Phase | Key Efficacy Endpoints | Biomarker Changes |

| Fevipiprant | CRTH2 | Eosinophilic Asthma | Phase 3 (Discontinued) | Failed to significantly reduce asthma exacerbations in LUSTER-1 and LUSTER-2 trials.[27] | Significant reduction in sputum eosinophil percentage.[26][29][30] |

| OC000459 | CRTH2 | Allergic Rhinitis | Phase 2 | Significant reduction in total nasal and ocular symptom scores compared to placebo. | Not extensively reported. |

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used preclinical model to evaluate the efficacy of novel anti-inflammatory therapies for asthma.[31][32]

1. Sensitization:

-

On days 0 and 7, BALB/c mice are sensitized via intraperitoneal (i.p.) injection of 50 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in saline.[33]

2. Challenge:

-

From days 14 to 17, mice are challenged daily with an aerosolized solution of 1% OVA in saline for 30 minutes.[31][34]

3. Assessment of Airway Inflammation:

-

24-48 hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect fluid for cell counting (total and differential, focusing on eosinophils).

-

Lung tissue is harvested for histological analysis (e.g., H&E staining for inflammatory cell infiltration and PAS staining for mucus production).

4. Measurement of Airway Hyperresponsiveness (AHR):

-

AHR is assessed by measuring changes in lung resistance in response to increasing doses of methacholine using a whole-body plethysmograph or a specialized ventilator system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the concentration of cytokines such as TSLP and IL-33 in biological samples (e.g., serum, BAL fluid).

Protocol Outline:

-

Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

-

Blocking: The plate is washed and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.

-

Sample Incubation: Standards and samples are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific for the cytokine is added and incubated.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Flow Cytometry for Identification of Group 2 Innate Lymphoid Cells (ILC2s)

Objective: To identify and quantify ILC2s in peripheral blood or tissue samples.

Protocol Outline:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies. A typical panel for human ILC2s includes:

-

Lineage markers (dump channel): CD3, CD14, CD16, CD19, CD56, FcεRIα (to exclude T cells, B cells, NK cells, monocytes, and mast cells/basophils).

-

Positive markers: CRTH2, CD127 (IL-7Rα), CD294.

-

-

Gating Strategy:

-

Gate on live, singlet lymphocytes based on forward and side scatter.

-

Gate on lineage-negative cells.

-

From the lineage-negative population, gate on CRTH2+ and CD127+ cells to identify ILC2s.

-

-

Acquisition and Analysis: Stained cells are acquired on a flow cytometer and the data is analyzed using appropriate software to determine the percentage and number of ILC2s.

Conclusion

The exploration of molecular targets beyond the well-trodden path of IL-4 and IL-5 has opened up exciting new possibilities for the treatment of allergic diseases. Epithelial alarmins like TSLP and IL-33, and the chemoattractant receptor CRTH2, represent key nodes in the inflammatory network that can be effectively modulated. While clinical development has seen both successes and setbacks, the ongoing research in this area continues to deepen our understanding of allergic pathophysiology and paves the way for the development of more targeted and effective therapies for patients with unmet medical needs. This guide provides a foundational understanding of these novel targets, the therapeutic agents designed to modulate them, and the experimental approaches used in their investigation, serving as a valuable resource for professionals in the field.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. TEZSPIRE®▼ (tezepelumab) Mechanism of Action: Blocking TSLP [myastrazeneca.co.uk]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. TSLP signaling pathway map: a platform for analysis of TSLP-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. What is the mechanism of action of Tezepelumab? [synapse.patsnap.com]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. What clinical trials have been conducted for Tezepelumab? [synapse.patsnap.com]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ajmc.com [ajmc.com]

- 18. Press Release: Itepekimab met the primary endpoint in one of two COPD phase 3 studies [sanofi.com]

- 19. respiratory-therapy.com [respiratory-therapy.com]

- 20. hcplive.com [hcplive.com]

- 21. firstwordpharma.com [firstwordpharma.com]

- 22. atopic dermatitis: AnaptysBio’s etokimab fails to meet primary endpoint [clinicaltrialsarena.com]

- 23. researchgate.net [researchgate.net]

- 24. Etokimab trial highlights IL-33 targeting as potential new AD therapy | MDedge [mdedge.com]

- 25. hra.nhs.uk [hra.nhs.uk]

- 26. Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effectiveness of fevipiprant in reducing exacerbations in patients with severe asthma (LUSTER-1 and LUSTER-2): two phase 3 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Fevipiprant - Wikipedia [en.wikipedia.org]

- 29. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 30. trial.medpath.com [trial.medpath.com]

- 31. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

- 33. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]

- 34. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

An In-depth Technical Guide on the Impact and Regulation of IgE Production in B Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Immunoglobulin E (IgE) is the least abundant antibody isotype in circulation, yet it is a central mediator of type I hypersensitivity reactions and the pathogenesis of allergic diseases such as asthma and rhinitis.[1][2] The production of IgE by B cells is a tightly regulated process, constrained at multiple checkpoints to prevent spurious and potentially harmful allergic responses.[1][3] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms governing IgE production, from the initial signals driving class switch recombination (CSR) to the intrinsic and extrinsic factors that control the fate of IgE-expressing B cells. We detail the critical signaling pathways, present quantitative data from key studies, outline detailed experimental protocols for investigating IgE production, and discuss therapeutic strategies aimed at inhibiting this pathway.

The Core Mechanism: Class Switch Recombination to IgE

The generation of IgE-producing B cells from IgM-expressing precursors is a molecular process known as Immunoglobulin Heavy Chain (IgH) Class Switch Recombination (CSR). This process involves a series of intricate molecular events that replace the initially expressed constant region of the heavy chain (Cμ) with the downstream Cε gene segment.[4]

CSR to IgE is primarily induced by two synergistic signals provided by T helper 2 (TH2) cells:[5][6]

-

Cytokine Signaling: Interleukin-4 (IL-4) or Interleukin-13 (IL-13) binds to its receptor complex on the B cell surface. This interaction is a critical initiating step that induces "germline transcription" of the Cε gene, making the DNA region accessible to the recombination machinery.[6][7]

-